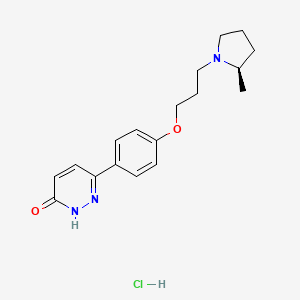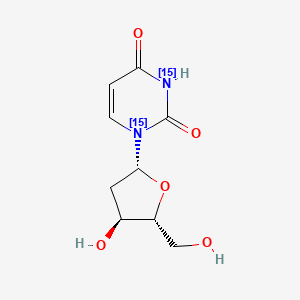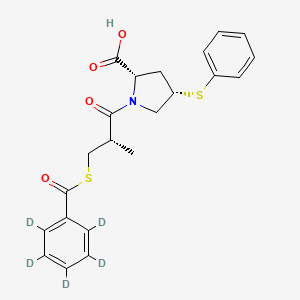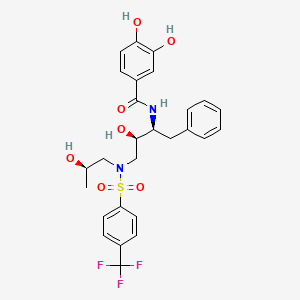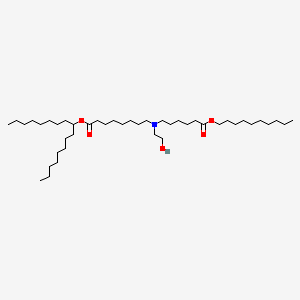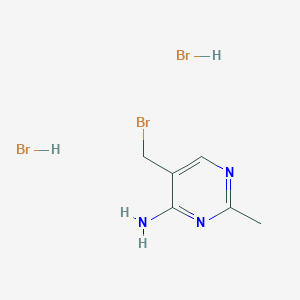
Grk-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Grk-IN-1 is a compound known for its potential as an inhibitor of G protein-coupled receptor kinases (GRKs). These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including cell signaling, cardiovascular function, and immune response .
准备方法
The synthesis of Grk-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
化学反应分析
Grk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Grk-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GRKs and their role in GPCR signaling.
Biology: It is used to investigate the role of GRKs in various biological processes, including cell signaling, immune response, and cardiovascular function.
Medicine: It has potential therapeutic applications in the treatment of diseases such as heart failure, hypertension, and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting GR
属性
分子式 |
C6H10Br3N3 |
|---|---|
分子量 |
363.88 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide |
InChI |
InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H |
InChI 键 |
ISJJOTCLFWXCRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)N)CBr.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


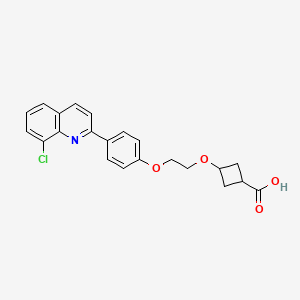
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
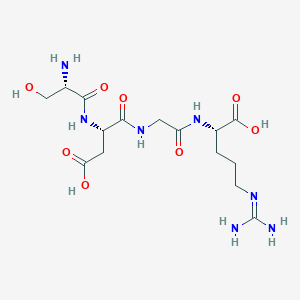
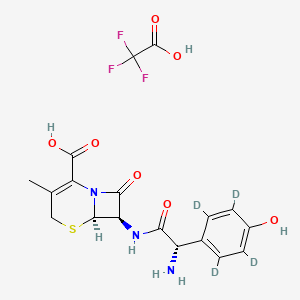
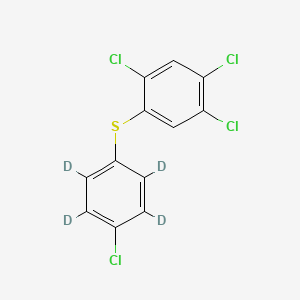
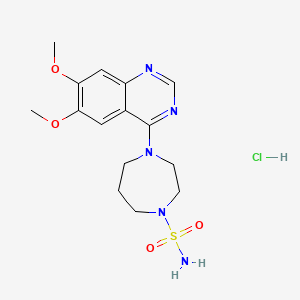
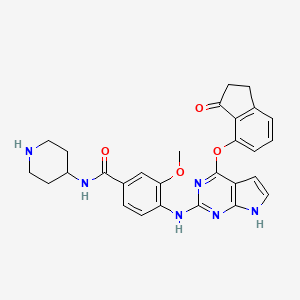
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
